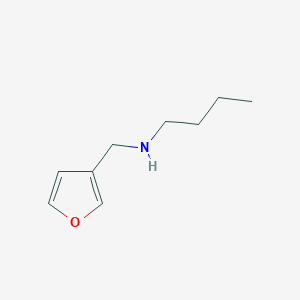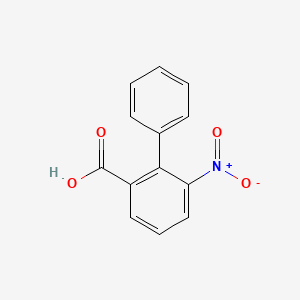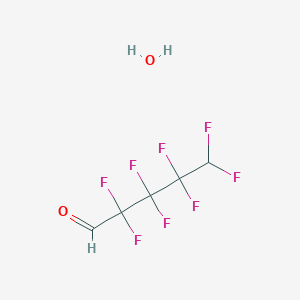![molecular formula C9H8ClN3O2 B6341849 Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 1209749-81-4](/img/structure/B6341849.png)
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings
Mécanisme D'action
Target of Action
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a pyrimidine derivative . Pyrimidines are essential components of genetic material and demonstrate various biological activities . .
Mode of Action
It is known that pyrimidine derivatives can inhibit the growth of bacteria by binding to enzymes like dna gyrase . They can also have antimycobacterial activity due to their ability to bind to the enzyme RNA polymerase .
Biochemical Pathways
It is known that pyrimidine derivatives can affect the dna replication and rna transcription processes in bacteria, thereby inhibiting their growth .
Result of Action
As a pyrimidine derivative, it can potentially inhibit the growth of bacteria by interfering with their dna replication and rna transcription processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves multi-step procedures. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then esterified to obtain the desired compound. The initial step often involves the chlorination of a pyrimidine precursor using phosphorus oxychloride, followed by cyclization with a suitable amine to form the pyrrolo[2,3-d]pyrimidine core . The final esterification step can be achieved using ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Chemical Biology: It serves as a probe for studying various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: Lacks the chloro substituent, which affects its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: The bromo substituent can lead to different reactivity patterns compared to the chloro derivative.
4-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: The presence of a methyl group instead of a chloro group can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-6(10)5-3-4-11-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHXMYOLTXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN2)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)


![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)






